molecular formula C11H13BrO2 B3058264 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane CAS No. 88679-81-6

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane

Cat. No.: B3058264
CAS No.: 88679-81-6
M. Wt: 257.12 g/mol
InChI Key: RYYAPBUKMMHVMQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a brominated dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,6-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF at 80°C

    Oxidation: Potassium permanganate in acetone at room temperature

    Reduction: Lithium aluminum hydride in ether at 0°C

Major Products

    Substitution: 2-(4-Amino-2,6-dimethylphenyl)-1,3-dioxolane

    Oxidation: 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolan-4-one

    Reduction: 2-(2,6-Dimethylphenyl)-1,3-dioxolane

Scientific Research Applications

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dioxolane ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenol
  • 4-Bromo-2,6-dimethylaniline
  • 4-Bromo-2,6-dichloroaniline
  • 4-Bromo-2,6-difluoroaniline

Uniqueness

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its utility in various synthetic and research applications.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-5-9(12)6-8(2)10(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYAPBUKMMHVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2OCCO2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547426
Record name 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88679-81-6
Record name 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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